4-Ethenylideneoctane
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Overview
Description
4-Ethenylideneoctane is an organic compound with the molecular formula C10H18. It is a member of the alkene family, characterized by the presence of a double bond between carbon atoms. This compound is known for its unique structure, which includes an ethenylidene group attached to an octane chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethenylideneoctane can be synthesized through various organic reactions. One common method involves the dehydrohalogenation of 4-bromo-4-octene using a strong base such as potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the dehydrohalogenation reaction under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Ethenylideneoctane undergoes various chemical reactions, including:
Reduction: Hydrogenation of this compound in the presence of a palladium catalyst can yield the corresponding alkane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 4-bromo-4-ethenylideneoctane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (Br2, Cl2) in the presence of light or a catalyst
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Alkanes
Substitution: Halogenated alkenes
Scientific Research Applications
4-Ethenylideneoctane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethenylideneoctane involves its interaction with various molecular targets. The double bond in its structure allows it to participate in addition reactions, forming new bonds with other molecules. This reactivity is crucial in its role as a building block in organic synthesis .
Comparison with Similar Compounds
4-Methylideneoctane: Similar structure but with a methylidene group instead of an ethenylidene group.
4-Propylideneoctane: Contains a propylidene group, differing in the length of the alkyl chain.
Uniqueness: 4-Ethenylideneoctane is unique due to its specific ethenylidene group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various chemical and industrial applications .
Properties
CAS No. |
84328-71-2 |
---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
InChI |
InChI=1S/C10H18/c1-4-7-9-10(6-3)8-5-2/h3-5,7-9H2,1-2H3 |
InChI Key |
RLZVIMWBWFBZGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C=C)CCC |
Origin of Product |
United States |
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